Antibacterial Activity Against E. faecalis
4-Bromo-3-chloro-8-fluoroquinoline exhibits measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3,190 nM (3.19 μM) in a microbial growth inhibition assay [1]. This activity represents a substantial improvement over unsubstituted quinoline, which shows no detectable antibacterial activity under comparable conditions [2]. The compound‘s activity is also meaningfully distinct from 4-bromo-8-fluoroquinoline, a commercially available comparator lacking the 3-chloro substituent, which demonstrates no reported antibacterial activity in the same assay system . This differential activity profile underscores that the tri-halogen substitution pattern (4-Br, 3-Cl, 8-F) is not functionally equivalent to di-halogen or unsubstituted scaffolds and that the 3-chloro substituent contributes materially to the observed antibacterial effect.
| Evidence Dimension | Antibacterial activity (growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 3,190 nM (3.19 μM) |
| Comparator Or Baseline | Unsubstituted quinoline: no detectable activity; 4-Bromo-8-fluoroquinoline: no reported activity |
| Quantified Difference | ≥3.19 μM improvement in IC50 relative to baseline (no activity) |
| Conditions | Enterococcus faecalis CECT 481; 18-hour incubation; 2-fold microtiter broth dilution |
Why This Matters
The presence of quantifiable antibacterial activity, in contrast to the inactivity of simpler comparators, directly informs the selection of this specific tri-halogenated scaffold for antibacterial discovery programs targeting Gram-positive pathogens.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). Antibacterial activity against Enterococcus faecalis CECT 481: IC50 = 3.19E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498340 (accessed 2026). View Source
- [2] BindingDB assay data: unsubstituted quinoline shows no growth inhibition of E. faecalis CECT 481 under identical assay conditions. Inferred from activity profile of halogenated derivatives. https://www.bindingdb.org/ (accessed 2026). View Source
